N-quinolin-8-ylpropanamide
Description
Contextualization within Quinoline (B57606) Chemistry and its Research Significance
Quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. nih.govwikipedia.org This structural motif is a cornerstone in medicinal chemistry and materials science, forming the core scaffold for numerous pharmaceuticals and functional materials. orientjchem.orgchemrj.org Quinoline and its derivatives exhibit a wide array of biological activities and are found in many natural products, most notably the anti-malarial alkaloid quinine. nih.govwikipedia.org
N-quinolin-8-ylpropanamide belongs to a significant class of quinoline derivatives derived from 8-aminoquinoline (B160924). The 8-aminoquinoline moiety is particularly valued in synthetic organic chemistry, where it functions as a powerful bidentate directing group. nih.govresearchgate.net This capability allows for the precise and selective activation of otherwise inert carbon-hydrogen (C-H) bonds, making derivatives like this compound highly valuable substrates for creating complex molecular architectures. researchgate.net The strategic placement of the nitrogen atom in the quinoline ring and the amide group facilitates the formation of stable chelate rings with transition metals, a critical feature for directing catalytic reactions. researchgate.netmdpi.com
The Role of the Propanamide Moiety in Amide Functionalization and its Research Implications
Amides are among the most fundamental functional groups in organic chemistry, central to the structure of peptides and more than a quarter of all pharmaceutical drugs. researchgate.net The propanamide moiety in this compound is not merely a passive linker; it plays a crucial role in the molecule's reactivity, particularly in the field of C-H bond functionalization. researchgate.netnih.gov The combination of the 8-aminoquinoline headpiece and the flexible propanamide chain enables the directed activation of C(sp³)–H bonds at positions beta (β) and even more remote locations along the aliphatic chain. researchgate.net
This directed functionalization is a key research area, as it allows chemists to install new atoms or functional groups onto a simple aliphatic chain with high selectivity, a traditionally challenging task. nih.gov In this molecular setup, the quinoline nitrogen and the amide oxygen or nitrogen coordinate to a metal catalyst, forming a rigid metallacyclic intermediate. This conformation brings a specific C-H bond on the propanamide chain into close proximity with the metal center, facilitating its cleavage and subsequent functionalization. This strategy has profound implications for streamlining the synthesis of valuable and complex organic molecules from simple, readily available precursors. nih.govnih.gov
Overview of Key Research Trajectories and Academic Contributions Involving this compound and its Structural Analogs
Research involving this compound and its analogs is primarily concentrated on their application in synthetic methodology and coordination chemistry.
Directed C-H Bond Functionalization: A dominant research trajectory is the use of N-quinolin-8-yl amides as substrates in metal-catalyzed C-H activation reactions. Seminal work has demonstrated that catalysts based on palladium, ruthenium, and cobalt can effectively functionalize the β-C(sp³)–H bonds of propionamide (B166681) derivatives. researchgate.netresearchgate.netnih.gov Recent studies have explored bimetallic systems, such as Ag/Co catalysis, for the functionalization of aliphatic amides with propiolic acids to form complex heterocyclic products. acs.org This field is continually evolving, with efforts focused on expanding the scope of compatible coupling partners and developing more efficient and selective catalytic systems.
Synthesis of Structural Analogs: Significant academic effort is dedicated to the synthesis of structural analogs of this compound to serve various research purposes. For instance, olefin cross-metathesis has been employed as a modular method to access non-conjugated alkenyl amides bearing the 8-aminoquinoline group. nih.gov These analogs are valuable as substrates in a variety of directed alkene functionalization reactions. Other research has focused on modifying the quinoline core and the amide side chain to develop high-affinity ligands for biological targets, such as PET radioligands for the translocator protein (TSPO). acs.orgnih.gov
The following table presents crystallographic data for a structural analog, demonstrating the type of detailed structural information obtained in this research area.
| Parameter | Value for 3-bromo-5-cyano–N-(5-(cyanomethyl)quinolin-8-yl)pentanamide researchgate.net |
|---|---|
| Chemical Formula | C₁₉H₁₅BrN₄O |
| Crystal System | Monoclinic |
| Space Group | C2/c (no. 15) |
| a (Å) | 29.1892(14) |
| b (Å) | 5.3374(2) |
| c (Å) | 23.7466(10) |
| β (°) | 116.732(1) |
| Volume (ų) | 3304.2(2) |
| Z | 8 |
| Temperature (K) | 293(2) |
The table below summarizes key findings from selected research on the functionalization of N-quinolin-8-yl amide derivatives, highlighting the versatility of this chemical scaffold.
| Research Area | Catalyst/Reagents | Transformation | Key Finding | Reference |
|---|---|---|---|---|
| C(sp³)-H Arylation | Pd(OAc)₂ | β-Arylation of propionamides | Development of a monodentate amide directing group for Pd-catalyzed arylation of inert C-H bonds. | nih.gov |
| C-H Functionalization | Co(OAc)₂ / Ag₂O | Formation of 5-(Z)-ethylidene pyrrolidin-2-one derivatives | An unprecedented bimetallic Co-Ag mechanism justifies the high selectivity observed in the reaction. | acs.org |
| Remote C-H Alkylation | [RuCl₂(p-cymene)]₂ | C-5 alkylation of the quinoline ring | Ruthenium catalyst enables remote C-H activation at the C5 position of the quinoline scaffold. | researchgate.net |
| Olefin Cross-Metathesis | Grubbs II Catalyst | Synthesis of internal alkenyl amides | A modular method to access non-conjugated alkenyl amides that are difficult to prepare otherwise. | nih.gov |
| Coordination Chemistry | CuCl₂ | Synthesis of a Cu(II) complex | The N-quinolin-8-yl-p-toluenesulfonamidate anion acts as a bidentate ligand, forming a distorted square planar geometry with Cu(II). | nih.govgiqimo.com |
Delimitation of Research Focus: Emphasis on Fundamental Chemical, Structural, and Mechanistic Studies
This article is strictly focused on the fundamental chemical aspects of this compound and its analogs. The scope is confined to its synthesis, structural characterization, coordination chemistry, and its application as a substrate and directing group in mechanistic and synthetic organic chemistry. While the quinoline scaffold is of immense interest in pharmacology, this text will not discuss any biological activities, therapeutic applications, toxicological profiles, or dosage information. The objective is to provide a chemically-focused overview based on foundational research studies.
Structure
3D Structure
Properties
IUPAC Name |
N-quinolin-8-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-2-11(15)14-10-7-3-5-9-6-4-8-13-12(9)10/h3-8H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXCRDAPSXLMLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC2=C1N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323260 | |
| Record name | N-quinolin-8-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783961 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
33757-46-9 | |
| Record name | N-quinolin-8-ylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101323260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Novel Chemical Transformations
Established Synthetic Routes for N-quinolin-8-ylpropanamide: A Critical Review
The synthesis of this compound has traditionally relied on robust and well-understood chemical reactions. These foundational methods provide the basis from which more advanced strategies have evolved.
The most direct and established method for the synthesis of this compound is the acylation of 8-aminoquinoline (B160924). This reaction involves forming an amide bond between the primary amine of 8-aminoquinoline and an activated form of propanoic acid. The choice of the propanoic acid derivative is critical to the reaction's efficiency and conditions.
Common approaches include:
Using Propanoyl Chloride: Reacting 8-aminoquinoline with propanoyl chloride, typically in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270), provides a straightforward route to the target amide. The base neutralizes the hydrochloric acid byproduct.
Using Propanoic Anhydride (B1165640): Propanoic anhydride serves as another effective acylating agent, with the reaction often requiring mild heating.
Using Propanoic Acid with Coupling Agents: Modern amidation protocols frequently employ coupling agents to facilitate the reaction between 8-aminoquinoline and propanoic acid directly. This avoids the need to first convert the acid to a more reactive species like an acid chloride. A variety of such reagents are available, each with its own advantages. For instance, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are commonly used. semanticscholar.org Other advanced coupling agents, such as bromotripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBroP), have also been effectively utilized in the synthesis of related N-aryl amides. acs.orgnih.gov
These amidation reactions are fundamental and widely applicable, forming the cornerstone for accessing the core this compound scaffold.
The concepts of convergent and divergent synthesis offer strategic blueprints for the construction of this compound and its analogs. wikipedia.orgresearchgate.net
Conversely, a divergent synthesis begins with a common core structure—in this case, this compound—which is then systematically modified to generate a library of diverse analogs. wikipedia.org This strategy is exceptionally powerful for exploring structure-activity relationships. The N-quinolin-8-ylamide moiety is an excellent directing group for C-H functionalization, making this compound an ideal starting point for divergent synthesis. nih.govrsc.org By applying various C-H activation protocols, a multitude of derivatives functionalized at different positions on the quinoline (B57606) core or the propanamide chain can be accessed from a single, readily available intermediate.
| Synthetic Strategy | Description | Application to this compound |
| Convergent | Separate synthesis of key fragments followed by late-stage coupling. | Independent synthesis of a complex quinoline core and a specialized propanamide chain, joined via amidation. |
| Divergent | A common intermediate is elaborated into a library of diverse analogs. | This compound is used as a scaffold for further reactions, such as C-H functionalization, to create numerous derivatives. |
Development of Novel and Efficient Synthetic Approaches for this compound Derivatives
Recent advancements in organic synthesis have ushered in new methods for creating this compound derivatives with greater efficiency, selectivity, and complexity.
The 8-amido group of this compound is a powerful bidentate directing group, capable of coordinating to a transition metal center and directing the activation of otherwise inert C-H bonds. mdpi.com This strategy has revolutionized the synthesis of substituted quinolines by allowing for the direct introduction of functional groups without the need for pre-functionalized starting materials. acs.orgmdpi.com
Numerous transition metals, including palladium, rhodium, ruthenium, copper, and nickel, have been employed to catalyze a wide array of transformations. rsc.orgacs.org The N-propanamide directing group typically facilitates regioselective functionalization at the C5 position of the quinoline ring due to the formation of a stable six-membered metallacyclic intermediate.
Key transformations include:
C5-Amination: Copper-catalyzed protocols enable the direct amination of the C5-position using reagents like azodicarboxylates, providing a facile route to 5-aminoquinoline (B19350) derivatives under mild conditions. researchgate.net
C5-Sulfonylation: The introduction of sulfonyl groups at the C5-position can be achieved using copper catalysts with sodium sulfinates as the sulfonylation source. rsc.org
C-H Alkylation and Arylation: The 8-aminoquinoline auxiliary is highly effective in palladium-catalyzed alkylation and arylation of both sp² (quinoline ring) and sp³ (aliphatic chain) C-H bonds. nih.gov Furthermore, nickel catalysis has been successfully used for the arylation of the unactivated β-C(sp³)–H bond within the propanamide chain itself, demonstrating the versatility of this approach. rsc.org
Table of C-H Functionalization Reactions on N-Quinolin-8-yl Amide Scaffolds
| Reaction | Catalyst System | Position Functionalized | Reference |
|---|---|---|---|
| Arylation | Pd(OAc)₂ / Cs₃PO₄ | β-C(sp³) of amide chain | nih.gov |
| Alkylation | Pd(OAc)₂ / K₂CO₃ | β-C(sp³) of amide chain | nih.gov |
| Arylation | Ni(acac)₂ / Ligand | β-C(sp³) of amide chain | rsc.org |
| Sulfonylation | Cu(OAc)₂ / Na₂CO₃ | C5 of quinoline core | rsc.org |
| Amination | CuI / O₂ | C5 of quinoline core | researchgate.net |
The principles of green chemistry, which aim to reduce waste and minimize environmental impact, are increasingly influencing synthetic design. C-H functionalization is inherently a green strategy because it enhances atom and step economy by avoiding the installation and removal of activating groups. mdpi.com
Further adherence to green principles in the synthesis of this compound analogs can be achieved through:
Use of Earth-Abundant Catalysts: Shifting from precious metal catalysts like palladium and rhodium to more abundant and less toxic metals such as copper and nickel aligns with green chemistry goals. rsc.orgrsc.org
Employing Benign Reagents and Solvents: The use of air or molecular oxygen as the terminal oxidant in catalytic cycles, as seen in some copper-catalyzed aminations, represents a greener alternative to stoichiometric chemical oxidants. researchgate.net Similarly, exploring electrochemistry offers an environmentally friendly method for certain transformations. semanticscholar.org
Energy Efficiency: Developing catalytic systems that operate at lower temperatures and pressures contributes to a more sustainable synthetic process.
By integrating these principles, the synthesis of this important class of compounds can be made more efficient and environmentally responsible.
The introduction of chirality into molecules can have a profound impact on their biological and material properties. acs.orgnih.gov The stereoselective synthesis of this compound enantiomers, typically involving the creation of a stereocenter on the propanamide side chain, has been achieved through sophisticated catalytic methods.
Two primary strategies have emerged:
Catalytic Asymmetric C-H Functionalization: This elegant approach uses a chiral catalyst system to directly functionalize a prochiral C-H bond in an enantioselective manner. For example, palladium(II) catalysts paired with chiral N-acetyl-protected aminoethyl quinoline (APAQ) ligands have been shown to effectively catalyze the enantioselective arylation of β-methylene C(sp³)–H bonds in aliphatic amides, including those with an N-quinolin-8-yl group. nih.gov This method constructs the chiral center on the propanamide backbone with high stereocontrol.
Asymmetric Cross-Coupling of α-Halo-propanamides: An alternative route involves the use of a racemic α-halopropanamide derivative of 8-aminoquinoline as a substrate in a kinetic resolution or a stereoconvergent cross-coupling reaction. Nickel-catalyzed Negishi cross-coupling reactions, employing a chiral ligand such as (i-Pr)-Pybox, have been highly successful in converting racemic α-bromo amides into enantioenriched α-aryl amides. semanticscholar.org This method effectively installs a stereocenter at the α-position of the propanamide chain.
Table of Stereoselective Synthesis Strategies
| Strategy | Method | Catalyst/Ligand System | Chiral Center Location | Reference |
|---|---|---|---|---|
| Asymmetric C-H Functionalization | Enantioselective C-H Arylation | Pd(II) / Chiral APAQ Ligand | β-position | nih.gov |
| Asymmetric Cross-Coupling | Negishi Coupling of α-bromo amide | Ni / (i-Pr)-Pybox Ligand | α-position | semanticscholar.org |
These advanced methodologies provide powerful tools for accessing specific, optically pure enantiomers of this compound derivatives, which is crucial for applications in medicinal chemistry and materials science.
Derivatization and Functionalization of this compound
The derivatization of this compound can be achieved through targeted reactions on either the quinoline nucleus or the propanamide side chain. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.
The quinoline ring system is a tale of two electronically distinct rings. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. researchgate.net Consequently, electrophilic aromatic substitution (EAS) preferentially occurs on the more electron-rich benzene (B151609) ring. researchgate.netreddit.com For an unsubstituted quinoline, these reactions typically yield a mixture of products substituted at the C-5 and C-8 positions under vigorous conditions, such as nitration with fuming nitric and sulfuric acids. uop.edu.pk
In this compound, the 8-position is already substituted by the propanamide group. This amino-derived group acts as a directing group, influencing the regioselectivity of subsequent EAS reactions. Research on the closely related N-(quinolin-8-yl)benzamides has demonstrated that the 8-amido group can direct electrophiles to the C-5 position of the quinoline ring. A notable example is the ruthenium(II)-catalyzed remote C-5 alkylation with various alkyl bromides, which proceeds via C-H bond activation. researchgate.netrsc.org This site-selective functionalization highlights a powerful strategy for introducing alkyl groups onto the quinoline core, a transformation that is otherwise challenging. researchgate.net
It can be inferred that similar directing effects would apply to this compound, favoring substitution at the C-5 and potentially the C-7 positions. The precise outcome would depend on the specific electrophile and reaction conditions employed.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Quinoline Systems
| Starting Material | Reagent/Catalyst | Position(s) of Substitution | Product Type |
|---|---|---|---|
| Quinoline | Fuming HNO₃ / H₂SO₄ | C-5 and C-8 | Nitroquinoline mixture uop.edu.pk |
| Quinoline | Fuming H₂SO₄ | C-5 and C-8 | Quinoline-sulfonic acid mixture uop.edu.pk |
The propanamide side chain offers multiple sites for functionalization, including the α- and β-carbons and the amide N-H group.
Alkylation: The α-carbon of the propanamide side chain can be alkylated. A general strategy for such modifications involves the α-alkylation of amides with reagents like propargyl bromide. nih.govacs.org This method has been used to prepare butynamides, which serve as precursors in more complex syntheses. nih.govacs.org Furthermore, N-H alkylation on related 8-aminoquinoline-derived amides can be performed under mild conditions to yield N-alkylated products in high yields. researchgate.net
Halogenation: The introduction of halogen atoms to the propanamide side chain can significantly alter the compound's chemical reactivity and biological profile. General methodologies for the α-halogenation of amides are well-established. For instance, α-chloro amides can be synthesized from aldehydes using N-heterocyclic carbenes (NHCs) in conjunction with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) as a co-catalyst. semanticscholar.org Another approach involves the chemoselective monobromination of active methylene (B1212753) groups in related β-ketoamides using potassium bromide and hydrogen peroxide. semanticscholar.org These methods provide viable routes to α-halo-N-quinolin-8-ylpropanamides.
Hydroxylation: Side-chain hydroxylation is a known metabolic pathway for other 8-aminoquinoline derivatives, such as the antimalarial agent primaquine (B1584692). nih.gov Studies have shown that the in vitro metabolism of primaquine involves C-hydroxylation at the 3'-position of its 8-aminoalkylamino side chain. nih.gov This biological precedent suggests that the propanamide side chain of this compound is also susceptible to hydroxylation, a transformation that could be achieved through both enzymatic and synthetic means to generate novel hydroxylated derivatives.
Table 2: Potential Side-Chain Modifications of this compound
| Modification Type | Reagent/Method | Position of Modification | Potential Product |
|---|---|---|---|
| Alkylation | Propargyl bromide / Base | α-carbon | α-propargyl-N-quinolin-8-ylpropanamide nih.govacs.org |
| Halogenation | KBr / H₂O₂ | α-carbon | α-bromo-N-quinolin-8-ylpropanamide semanticscholar.org |
The N-quinolin-8-ylamide framework is an excellent platform for constructing more complex, fused polycyclic systems. The 8-aminoquinoline portion often serves as a bidentate directing group, facilitating intramolecular cyclization reactions. researchgate.netrsc.org
One powerful strategy is the transition metal-catalyzed C-H/N-H functionalization and annulation. For example, using a cobalt(II) catalyst, N-(quinolin-8-yl)benzamides react with cyclopropanols in a [4+1] annulation to produce structurally diverse isoindolin-1-ones. researchgate.net This transformation involves the cleavage of a C-H bond on the benzoyl ring and the N-H bond of the amide, followed by cyclization.
Another approach involves copper-mediated tandem reactions. The reaction of N-(quinolin-8-yl)benzamide with amidine hydrochlorides leads to the formation of quinazolin-4(3H)-ones. rsc.org In this process, the 8-aminoquinoline moiety acts as a removable directing group, enabling the construction of the polycyclic product in a single step from readily available materials. rsc.org
Furthermore, modifications to the side chain can facilitate cyclization. For instance, an α-haloamide derivative of this compound could undergo intramolecular atom transfer radical cyclization if an appropriate unsaturated bond is present elsewhere in the molecule. semanticscholar.org Similarly, a Dieckmann-type cyclization, potentially triggered by reagents like samarium(II) iodide or tellurides, could be envisioned if the side chain is appropriately functionalized with an ester or other suitable group, leading to the formation of novel heterocyclic rings fused to the quinoline system. semanticscholar.org
Table 3: Examples of Polycyclic System Formation from N-Quinolin-8-ylamide Scaffolds
| Scaffold | Reagents/Catalyst | Type of Reaction | Resulting Polycyclic System |
|---|---|---|---|
| N-(Quinolin-8-yl)benzamide | Cyclopropanol / Co(II) | [4+1] Annulation | Isoindolin-1-one researchgate.net |
| N-(Quinolin-8-yl)benzamide | Amidine hydrochloride / Cu | Tandem C-H Amination/Cyclization | Quinazolin-4(3H)-one rsc.org |
Advanced Structural Elucidation and Conformational Analysis
Single-Crystal X-ray Diffraction Studies of N-quinolin-8-ylpropanamide and its Complexes
In the solid state, the conformation of this compound and its analogs is governed by a balance of intramolecular and intermolecular forces. The planarity of the quinoline (B57606) ring system is a dominant feature. The propanamide side chain, however, possesses rotational freedom around the C-C and C-N bonds, leading to various possible conformers.
Crystal packing is often dictated by efficient space-filling and the formation of stable intermolecular interactions. In related quinoline structures, π-π stacking interactions between the aromatic quinoline rings are a common and significant feature, often leading to the formation of layered or columnar assemblies in the crystal lattice. mdpi.com The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) influences the stability and properties of the crystal. Analysis of derivatives shows that molecules can be linked into pairs or form extended zig-zag supramolecular chains. mdpi.com
Below is a representative table of crystallographic data for a related compound, 3-bromo-5-cyano–N-(5-(cyanomethyl)quinolin-8-yl)pentanamide, which illustrates the type of data obtained from a single-crystal XRD experiment.
| Parameter | Value |
| Chemical Formula | C₁₉H₁₅BrN₄O |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 29.1892(14) |
| b (Å) | 5.3374(2) |
| c (Å) | 23.7466(10) |
| β (°) | 116.732(1) |
| Volume (ų) | 3304.2(2) |
| Z | 8 |
| Temperature (K) | 293(2) |
| Data derived from a study on a related quinoline derivative. researchgate.net |
Hydrogen bonds are critical in directing the assembly of molecules in the crystal lattice. yasara.org For this compound, the amide group provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows for the formation of robust intermolecular hydrogen bonds.
A common motif observed in related amide structures is the formation of centrosymmetric dimers through N-H···O=C hydrogen bonds, creating a characteristic R²₂(8) ring motif. mdpi.com Furthermore, the quinoline nitrogen can act as a hydrogen bond acceptor, participating in weaker C-H···N interactions with neighboring molecules. mdpi.com The interplay of these hydrogen bonds with π-π stacking and other van der Waals forces creates a complex and stable three-dimensional network. researchgate.netarxiv.org The specific network formed influences the crystal's physical properties, such as its melting point and solubility.
High-Resolution Solution-State Spectroscopic Characterization
While SC-XRD provides a static picture in the solid state, solution-state spectroscopy reveals the structure and dynamics of molecules in their solvated form.
NMR spectroscopy is an indispensable tool for confirming the covalent structure of this compound in solution. uncw.edu While one-dimensional ¹H and ¹³C NMR provide initial information, multi-dimensional techniques are required for unambiguous assignment of all signals, especially for the complex aromatic region of the quinoline ring. ipb.pt
COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. It would be used to trace the connectivity within the propanamide side chain (CH₂-CH₂) and to map the relationships between adjacent protons on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence) : This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity across the entire molecule, for example, by showing a correlation from the amide N-H proton to the quinoline C8 carbon, and to the carbonyl carbon of the propanamide group.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects protons that are close to each other in space, regardless of whether they are bonded. It provides valuable information about the molecule's preferred conformation in solution, such as the relative orientation of the propanamide side chain with respect to the quinoline ring.
The following table summarizes the application of these NMR techniques for the structural elucidation of this compound.
| Technique | Purpose | Expected Key Correlations for this compound |
| COSY | Identify ¹H-¹H spin coupling networks | Correlation between ethyl protons (-CH₂-CH₃). Correlations between adjacent aromatic protons on the quinoline ring (e.g., H2-H3, H5-H6-H7). |
| HSQC | Correlate protons to their directly attached carbons | Each quinoline CH proton to its corresponding carbon. Ethyl group protons to their respective carbons. |
| HMBC | Identify long-range (2-3 bond) ¹H-¹³C correlations | Amide NH to quinoline C8 and C7. Amide NH to carbonyl carbon (C=O). Quinoline H7 to C8a and C5. |
| NOESY | Identify through-space proton proximities | Spatial proximity between the amide NH or propanamide CH₂ protons and the quinoline H7 proton, indicating conformational preferences. |
N-H Stretching: A sharp band typically appearing in the 3300-3500 cm⁻¹ region, characteristic of the secondary amide. Its position can indicate the extent of hydrogen bonding.
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propanamide group appear just below 3000 cm⁻¹.
C=O Stretching (Amide I band): A very strong and prominent band, usually found between 1630 and 1680 cm⁻¹. Its exact frequency is sensitive to the molecular conformation and hydrogen bonding environment.
N-H Bending (Amide II band): This band, appearing around 1510-1570 cm⁻¹, involves coupling of the N-H bending and C-N stretching modes.
Quinoline Ring Vibrations: A series of sharp bands in the 1400-1600 cm⁻¹ region correspond to the C=C and C=N stretching vibrations within the aromatic ring system.
Analysis of these bands in studies of related compounds confirms the presence of the key functional groups and provides insights into intermolecular interactions. researchgate.netgiqimo.com
When a chiral center is introduced into the this compound structure, for instance by substitution on the propanamide chain, the resulting enantiomers can be distinguished using Circular Dichroism (CD) spectroscopy. CD measures the differential absorption of left and right circularly polarized light.
The determination of the absolute configuration of a chiral molecule is often achieved by comparing the experimentally measured CD spectrum with spectra predicted by quantum mechanical calculations. acs.org For example, in a study of chiral N-methyl-(2-arylquinolin-4-yl)oxypropanamides, researchers calculated the theoretical CD and vibrational circular dichroism (VCD) spectra for both the R and S enantiomers. acs.org By matching the experimental spectrum of one enantiomer to the calculated spectrum, they were able to assign its absolute configuration with a high degree of confidence. This methodology is directly applicable to any new chiral derivatives of this compound.
Gas-Phase Structural Characterization and Mass Spectrometry
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of molecules by analyzing their fragmentation patterns upon ionization. In the gas phase, free from solvent interactions, the intrinsic properties of the molecule can be probed.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry provides the exact mass of a molecule with high precision, which allows for the unambiguous determination of its elemental composition. The molecular formula of this compound is C12H12N2O. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element.
Table 1: Precise Mass Determination of this compound
| Parameter | Value |
| Molecular Formula | C12H12N2O |
| Theoretical Monoisotopic Mass | 200.09496 Da |
| Calculated Molecular Weight | 200.24 g/mol |
This table presents the calculated exact mass and molecular weight of this compound.
Upon ionization in a mass spectrometer, this compound will generate a molecular ion peak ([M]+• or [M+H]+). The fragmentation of this molecular ion provides valuable structural information. Based on the general fragmentation patterns of amides and quinoline derivatives, several characteristic fragment ions can be predicted. nih.govlibretexts.orgdocbrown.infonist.gov Cleavage of the amide bond is a common fragmentation pathway for amides. libretexts.org For this compound, this could lead to the formation of the quinolin-8-amine radical cation and an acylium ion, or the propanoyl radical and the N-quinolin-8-yliminium ion. Alpha-cleavage adjacent to the carbonyl group is also a typical fragmentation route. youtube.com Furthermore, the quinoline ring itself can undergo characteristic fragmentation, often involving the loss of HCN. nist.govrsc.org
Table 2: Predicted HRMS Fragmentation of this compound
| m/z (Predicted) | Possible Fragment Ion | Fragmentation Pathway |
| 201.1022 | [C12H13N2O]+ | Protonated molecular ion [M+H]+ |
| 144.0684 | [C9H8N2]+• | 8-aminoquinoline (B160924) radical cation |
| 57.0340 | [C3H5O]+ | Propanoyl cation |
| 171.0868 | [C11H11N2]+ | Loss of CO |
| 129.0578 | [C9H7N]+• | Quinoline radical cation |
This table outlines the predicted high-resolution mass-to-charge ratios (m/z) and possible identities of fragment ions of this compound.
Gas-Phase Ion Spectroscopy for Conformational Profiling
Gas-phase ion spectroscopy techniques, such as ion mobility spectrometry (IMS), provide information about the size, shape, and charge distribution of ions. scielo.org.conih.gov By measuring the drift time of an ion through a gas-filled chamber under the influence of an electric field, a collision cross-section (CCS) value can be determined. This CCS value is a measure of the ion's three-dimensional shape in the gas phase. chemrxiv.org
Table 3: Hypothetical Gas-Phase Ion Spectroscopy Data for this compound Conformers
| Conformer | Predicted Relative Stability | Expected Collision Cross-Section (CCS) |
| syn-atropisomer | More stable | Smaller CCS |
| anti-atropisomer | Less stable | Larger CCS |
This table presents a hypothetical scenario for the use of gas-phase ion spectroscopy to distinguish between potential conformers of this compound based on predicted stability and expected collision cross-section.
Conformational Dynamics and Isomerism of this compound
The flexibility of this compound arises from the potential for rotation around several single bonds, leading to the existence of different conformational isomers. The most significant of these are related to the amide bond and the bond connecting the nitrogen to the quinoline ring.
The amide C-N bond has a significant degree of double bond character due to resonance, which restricts free rotation. nanalysis.comastr.ro This restricted rotation leads to the possibility of syn and anti conformers, where the carbonyl oxygen and the quinoline ring are on the same or opposite sides of the C-N bond, respectively. The energy barrier for this rotation is typically in a range that allows for the observation of distinct conformers by techniques like NMR spectroscopy at room temperature. cdnsciencepub.comscience.govnih.gov
Furthermore, rotation around the N-C(aryl) bond can be hindered, particularly due to steric interactions between the propanamide group and the hydrogen atom at the 7-position of the quinoline ring. This can lead to atropisomerism, where the rotational isomers are stable enough to be isolated. ut.ee The combination of amide bond isomerism and atropisomerism could result in a complex mixture of conformers in solution and in the gas phase.
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the relative energies and rotational barriers of these different conformers. rsc.orgnd.edu Such studies on related N-aryl amides have shown that the energy difference between conformers can be influenced by factors like solvent polarity and the nature of substituents. rsc.orgnih.gov
Table 4: Potential Conformational Isomers and Rotational Barriers of this compound
| Type of Isomerism | Description | Estimated Rotational Barrier (kcal/mol) | Influencing Factors |
| Amide Bond Rotation (syn/anti) | Rotation around the C-N amide bond. | 15-20 | Solvent polarity, temperature. cdnsciencepub.comnih.gov |
| Atropisomerism (N-Aryl Rotation) | Hindered rotation around the N-C(quinoline) bond. | > 20 | Steric hindrance from the propanamide group and the quinoline ring. ut.ee |
This table summarizes the potential types of conformational isomerism in this compound, with estimated rotational energy barriers based on literature values for similar compounds.
Chemical Reactivity and Mechanistic Investigations of N Quinolin 8 Ylpropanamide
Reactivity of the Quinoline (B57606) Heterocyclic System
The quinoline ring is a fused aromatic system composed of a benzene (B151609) ring and a pyridine (B92270) ring. This fusion results in a unique distribution of electron density, which in turn governs its reactivity towards both electrophiles and nucleophiles.
The nitrogen atom in the quinoline ring of N-quinolin-8-ylpropanamide is basic, possessing a lone pair of electrons in an sp² hybrid orbital. This lone pair is not part of the aromatic π-system and is available for reactions with electrophiles. Protonation at this nitrogen to form a quinolinium salt is a common reaction that occurs in the presence of acids.
The quinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions. The position of these substitutions is influenced by the electronic nature of the ring and the presence of substituents. The pyridine ring is generally more electron-deficient than the benzene ring, making it more susceptible to nucleophilic attack, while the benzene ring is more prone to electrophilic substitution.
In the context of this compound, the 8-amido group plays a crucial role as a directing group in various transition metal-catalyzed C-H functionalization reactions. This directing effect allows for highly regioselective substitutions on the quinoline ring that would be difficult to achieve through classical electrophilic substitution. For instance, palladium-catalyzed reactions can lead to arylation, and ruthenium-catalyzed reactions can result in alkylation, primarily at the C-5 and C-7 positions of the quinoline ring.
Recent research has demonstrated the utility of the 8-amido directing group in a variety of transformations, including:
C-H Arylation: Palladium-catalyzed arylation of N-(quinolin-8-yl)amides with aryl halides.
C-H Alkylation: Ruthenium-catalyzed alkylation with alkyl halides or olefins.
C-H Amination: Copper-catalyzed amination reactions.
These reactions proceed through the formation of a chelate intermediate involving the quinoline nitrogen and the amide oxygen, which directs the metal catalyst to a specific C-H bond, facilitating its activation and subsequent functionalization.
| Reaction Type | Catalyst | Coupling Partner | Position of Functionalization | Reference |
|---|---|---|---|---|
| Arylation | Pd(OAc)₂ | Aryl iodides | ortho-C-H of benzamide | acs.org |
| Alkylation | [Ru(p-cymene)Cl₂]₂ | Alkyl bromides | C-5 of quinoline | researchgate.netrsc.org |
| Alkoxylation | Cobalt | Primary alcohols | ortho-C-H of benzamide | researchgate.net |
| Amination | Copper | Amines | ortho-C-H of ferrocene (B1249389) amides | researchgate.net |
Chemical Transformations Involving the Propanamide Functional Group
The propanamide functional group in this compound is a key site for chemical reactivity, undergoing transformations such as hydrolysis, N-alkylation, and N-acylation, and playing a pivotal role in directed reactions.
The amide bond in this compound is generally stable but can be cleaved under acidic or basic conditions. The hydrolysis of the amide bond regenerates 8-aminoquinoline (B160924) and propanoic acid. The mechanism of hydrolysis typically involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the amide.
To overcome this challenge, milder methods for amide bond cleavage have been developed. One approach involves the activation of the amide by N-substitution with a bulky, electron-withdrawing group like the tert-butoxycarbonyl (Boc) group. This modification twists the amide bond, reducing its resonance stabilization and making it more susceptible to cleavage under milder conditions.
The nitrogen atom of the propanamide group in this compound can undergo alkylation and acylation reactions. N-alkylation introduces an alkyl group onto the amide nitrogen, while N-acylation introduces an acyl group. These reactions typically require a base to deprotonate the amide nitrogen, forming an amidate anion, which then acts as a nucleophile.
For instance, N-acylation can be achieved using acyl halides or anhydrides in the presence of a suitable base. A copper-catalyzed one-pot reaction has been developed for the N-acylation and subsequent C5-H halogenation of 8-aminoquinolines, where the acyl halide serves as the source for both the acyl and the halide moieties. nih.gov
The term "directed amidation" in the context of this compound primarily refers to the use of the 8-amidoquinoline group to direct reactions to other parts of the molecule, as discussed in section 4.1.2. However, the amide bond itself can be the target of transformations that are influenced by the quinoline ring.
The 8-aminoquinoline moiety is a powerful bidentate directing group that has been extensively used in transition metal-catalyzed C-H functionalization reactions. In these reactions, the quinoline nitrogen and the amide oxygen coordinate to the metal center, forming a stable five- or six-membered chelate ring. This chelation brings the metal catalyst into close proximity to specific C-H bonds, enabling their selective activation and functionalization. This strategy has been employed in a wide array of reactions, including those catalyzed by palladium, rhodium, ruthenium, nickel, copper, cobalt, and iron. nih.gov
The directing ability of the 8-amidoquinoline group allows for the synthesis of complex molecules with high precision and efficiency, making it a valuable tool in modern organic synthesis.
| Metal | Type of C-H Functionalization | Reference |
|---|---|---|
| Palladium (Pd) | Arylation, Olefination, Silylation | nih.govresearchgate.netresearchgate.net |
| Rhodium (Rh) | Alkylation, Alkynylation, Annulation | ibs.re.krresearchgate.net |
| Ruthenium (Ru) | Remote C-5 Alkylation | researchgate.netrsc.org |
| Nickel (Ni) | Arylation, C(sp³)-H Functionalization | acs.orgnih.govchemrxiv.org |
| Copper (Cu) | Amination, Halogenation | nih.govnih.gov |
| Cobalt (Co) | Alkoxylation, Amidation | researchgate.netrsc.org |
| Iron (Fe) | Various C-H Activations | nih.gov |
Photochemical Reactions and Photoinduced Processes of this compound
Photo-isomerization and Photodegradation Pathways
Dedicated studies on the specific photo-isomerization and photodegradation pathways of this compound are not extensively reported. However, the N-(quinolin-8-yl)amide scaffold is known to participate in photo-induced reactions. For instance, a visible-light-photocatalyzed C5–H nitration of 8-aminoquinoline amides has been developed. researchgate.netmdpi.com In this process, the compound does not degrade but is functionalized. The proposed mechanism involves the excitation of a photosensitizer (Acid Red 94) by visible light, which then engages in a reductive quenching process with a copper(II) nitrate (B79036) precursor to generate a nitro radical (NO₂•). researchgate.net This radical then attacks the C5 position of the quinoline ring of the copper-chelated amide, leading to the nitrated product after oxidation and deprotonation steps. researchgate.net This demonstrates that the molecule can undergo controlled transformations under photochemical conditions rather than uncontrolled degradation.
Luminescent Properties and Photo-physical Characterization
Derivatives of 8-amidoquinoline, including this compound, are recognized for their fluorescent properties, which are highly sensitive to their chemical environment, particularly the presence of metal ions. nih.gov In their free form, these compounds often exhibit low initial fluorescence. This fluorescence can be significantly enhanced upon coordination with certain metal ions, such as zinc (Zn²⁺). nih.gov
This behavior is often attributed to a chelation-enhanced fluorescence (CHEF) effect. The underlying mechanism involves the suppression of photoinduced electron transfer (PET). In the unbound ligand, the lone pair of electrons on the amide nitrogen can quench the fluorescence of the quinoline fluorophore. Upon binding to a metal ion like Zn²⁺, the carboxamide group is often deprotonated, and the electron pair is engaged in coordination, which inhibits the PET process and allows for strong fluorescence emission. nih.gov This process is also associated with an internal charge transfer (ICT) mechanism. nih.gov
The introduction of different amide groups (aliphatic or aromatic) can modulate these properties, improving water solubility and cell permeability for applications in biological imaging. nih.gov For example, the introduction of a 2-(2-hydroxyethoxy)-ethylamino group has been shown to cause an eight-fold increase in quantum fluorescence yield and a 75 nm red-shift in emission upon Zn²⁺ binding in an aqueous buffer. nih.gov
Table 1: Representative Photophysical Properties of 8-Amidoquinoline Derivatives
| Compound/Complex | Excitation λ (nm) | Emission λ (nm) | Quantum Yield (Φ) | Fold Enhancement |
|---|---|---|---|---|
| 8-HQ Derivative Ligand 2 | - | 513 | - | - |
| Ligand 2 + Zn²⁺ | - | 513 | - | 13.1 |
| 8-HQ Derivative Ligand 3 | - | 486 | - | - |
| Ligand 3 + Zn²⁺ | - | 486 | - | 11.3 |
| AQZ-1 | 362 | 507 | - | - |
| AQZ-1 + Zn²⁺ | 362 | 507 | 0.43 | 8 |
Data is for representative 8-hydroxyquinoline (B1678124) (8-HQ) and 8-amidoquinoline (AQZ) based zinc sensors, illustrating the general behavior of the class. nih.gov
Mechanistic Studies of Specific this compound Reactions
The N-quinolin-8-ylamide moiety is a powerful bidentate directing group for transition-metal-catalyzed C–H activation reactions. Mechanistic studies have provided deep insights into these complex transformations.
Kinetic Isotope Effects and Transition State Analysis
The kinetic isotope effect (KIE) is a critical tool used to determine whether a C–H bond is cleaved in the rate-determining step (RDS) of a reaction. pkusz.edu.cnbaranlab.orgprinceton.edulibretexts.org This is achieved by comparing the reaction rates of a substrate and its deuterated analogue. A "normal" primary KIE (kH/kD > 1) indicates that the C–H bond is broken during or before the RDS. pkusz.edu.cnacs.org
In the context of N-(quinolin-8-yl)amide directed reactions, KIE studies have been instrumental. For example, in a palladium-catalyzed C8-arylation of quinoline N-oxide, a parallel competition experiment yielded a KIE value of kH/kD = 2.0. acs.org This value suggests that the C8–H bond cleavage is involved in the turnover-determining step of the catalytic cycle. acs.org
Similarly, for a cobalt-catalyzed annulation of benzylamine-derived picolinamides (a related directing group system), an intermolecular KIE experiment suggested that the C–H cobaltation step is likely the rate-determining step. chim.it These studies help to build a precise picture of the reaction's energy landscape and transition state structure. The magnitude of the KIE can also provide information about the symmetry of the transition state, with more symmetrical transition states (where the hydrogen is equally shared between two atoms) often leading to larger KIE values. princeton.edu
Table 2: Examples of Kinetic Isotope Effect (KIE) in C-H Activation Studies
| Reaction System | KIE Value (kH/kD) | Interpretation |
|---|---|---|
| Pd-Catalyzed C8-Arylation of Quinoline N-Oxide | 2.0 | C8-H bond cleavage is involved in or before the rate-determining step. acs.org |
| Co-Catalyzed Annulation of Benzylamines | - | Intermolecular KIE suggests C-H cobaltation is likely the rate-determining step. chim.it |
| E2 Elimination of Alkyl Bromide | 6.7 | C-H bond is broken in the rate-determining step. princeton.edu |
Data from related C-H activation and classical organic reactions are included for context.
Identification of Reactive Intermediates
The elucidation of reaction mechanisms heavily relies on the detection and characterization of transient reactive intermediates. For reactions involving the N-(quinolin-8-yl)amide directing group, significant progress has been made in identifying key organometallic species.
In cobalt-catalyzed C–H activation/functionalization reactions using N-(quinolin-8-yl)benzamide as a model substrate, several key intermediates have been isolated and characterized using techniques like X-ray diffraction and voltammetry. acs.org These include a Co(II) complex, Co(II)[L–H]₂, and a C–H activated Co(III) metallacycle. acs.org The formation of a five-membered cobaltocycle is proposed as a key intermediate in many of these transformations. researchgate.net
The mechanism often proceeds via a concerted metalation-deprotonation (CMD) pathway, where the C–H bond is broken with the assistance of a base. researchgate.net Detailed mechanistic studies have also provided evidence for the involvement of highly reactive cobalt(IV) intermediates, particularly in electrocatalytic C–H oxygenations. researchgate.net These high-valent species are thought to facilitate the crucial bond-forming reductive elimination step. The ability to isolate and structurally characterize these intermediates provides direct evidence for the proposed catalytic cycles and validates theoretical and computational models of the reaction pathway. acs.orgresearchgate.net
Coordination Chemistry and Metal Complexation of N Quinolin 8 Ylpropanamide
N-quinolin-8-ylpropanamide as a Ligand in Transition Metal Complexes
This compound acts as a versatile ligand, capable of coordinating with a variety of transition metal ions to form stable complexes. Its coordination chemistry is primarily defined by the presence of multiple donor atoms, which allows for different binding modes and the formation of complexes with diverse geometries and properties.
This compound possesses three potential donor atoms for coordination with a metal ion: the nitrogen atom of the quinoline (B57606) ring, the nitrogen atom of the amide group, and the oxygen atom of the amide group. This arrangement allows for two primary modes of chelation: N,N'-chelation and N,O-chelation.
In N,N'-chelation , the metal ion is coordinated by the quinoline nitrogen and the amide nitrogen, forming a stable five-membered ring. This mode of coordination is generally favored due to the formation of a thermodynamically stable chelate ring. The deprotonation of the amide nitrogen precedes coordination, resulting in a neutral complex if the metal ion is in a +2 oxidation state and the ligand acts as a monoanionic bidentate ligand. The planarity of the quinoline ring system and the stereochemical disposition of the propanamide side chain facilitate this binding mode.
In the less common N,O-chelation mode, the metal ion would be coordinated by the quinoline nitrogen and the amide oxygen. This would result in the formation of a six-membered ring. While six-membered rings can also be stable, the electronic and steric factors in this compound and related ligands typically favor the N,N'-chelation. The relative basicity of the donor atoms and the geometric constraints of the ligand play a crucial role in determining the preferred binding mode. For this compound, the higher basicity of the amide nitrogen compared to the amide oxygen, especially after deprotonation, makes it a stronger donor, thus favoring the N,N'-chelation pathway.
The synthesis of transition metal complexes with this compound can be achieved through straightforward and versatile synthetic routes. A general method involves the reaction of a metal salt (e.g., chloride, nitrate (B79036), or acetate salts of copper, nickel, cobalt, etc.) with the ligand in a suitable solvent, often an alcohol like methanol or ethanol. The reaction is typically carried out under reflux to ensure completion. The stoichiometry of the resulting complexes, most commonly 1:2 (metal:ligand), is influenced by the reaction conditions and the nature of the metal ion.
For instance, the synthesis of a copper(II) complex can be performed by reacting copper(II) acetate with this compound in a 1:2 molar ratio in refluxing methanol. The resulting complex, bis(N-quinolin-8-ylpropanamidato)copper(II), precipitates from the solution upon cooling. Similar procedures can be employed for the synthesis of nickel(II) and cobalt(II) complexes.
The characterization of these newly synthesized complexes relies on a combination of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination mode of the ligand. In the free ligand, a characteristic N-H stretching vibration is observed around 3300 cm⁻¹. Upon complexation via N,N'-chelation, this band disappears, indicating the deprotonation of the amide nitrogen. Furthermore, shifts in the C=O stretching frequency of the amide group can provide additional evidence of coordination.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry and electronic structure of the metal center. The spectra typically show intense bands in the UV region corresponding to intra-ligand π-π* transitions and charge transfer bands, as well as weaker d-d transitions in the visible region, which are characteristic of the specific metal ion and its coordination environment.
Elemental Analysis: Elemental analysis is used to confirm the empirical formula of the complexes and to establish the metal-to-ligand stoichiometry.
Table 1: Representative Transition Metal Complexes of this compound and their Characterization Data
| Complex | Formula | Color | Key IR Bands (cm⁻¹) |
| [Cu(C₁₂H₁₁N₂O)₂] | C₂₄H₂₂CuN₄O₂ | Green | Disappearance of N-H stretch, C=O shift |
| [Ni(C₁₂H₁₁N₂O)₂] | C₂₄H₂₂NiN₄O₂ | Green | Disappearance of N-H stretch, C=O shift |
| [Co(C₁₂H₁₁N₂O)₂] | C₂₄H₂₂CoN₄O₂ | Reddish-brown | Disappearance of N-H stretch, C=O shift |
Electronic Properties and Redox Behavior of Metal-N-quinolin-8-ylpropanamide Complexes
The electronic properties and redox behavior of metal complexes with this compound are of significant interest as they determine the potential applications of these compounds in areas such as catalysis and materials science.
Cyclic voltammetry (CV) is a powerful technique used to investigate the redox behavior of these metal complexes. The cyclic voltammograms of this compound complexes, typically recorded in a non-aqueous solvent like dimethylformamide (DMF) or acetonitrile, reveal information about the oxidation and reduction processes of the metal center.
For example, a copper(II) complex of this compound is expected to exhibit a quasi-reversible one-electron reduction wave corresponding to the Cu(II)/Cu(I) redox couple. The quasi-reversible nature is indicated by a peak separation (ΔEp) greater than the theoretical value of 59 mV for a reversible one-electron process. This suggests that the electron transfer is accompanied by some structural rearrangement in the complex.
Table 2: Representative Cyclic Voltammetry Data for Transition Metal Complexes of Quinoline-based Ligands
| Complex Type | Redox Couple | Epc (V) vs. Ag/AgCl | Epa (V) vs. Ag/AgCl | ΔEp (mV) |
| Copper(II) | Cu(II)/Cu(I) | -0.65 | -0.52 | 130 |
| Nickel(II) | Ni(II)/Ni(I) | -1.10 | -0.98 | 120 |
| Cobalt(II) | Co(II)/Co(I) | -1.25 | -1.12 | 130 |
Note: The values presented are typical for quinoline-based complexes and serve as an illustrative example.
The electronic absorption spectra of this compound metal complexes are characterized by distinct spectroscopic signatures that arise from different types of electronic transitions.
Intra-ligand Transitions: In the ultraviolet region (typically below 350 nm), intense absorption bands are observed. These are attributed to π → π* and n → π* transitions within the quinoline ring system of the ligand.
Ligand-to-Metal Charge Transfer (LMCT) Transitions: In the near-UV or visible region, moderately intense bands can appear. These are assigned to LMCT transitions, where an electron is excited from a ligand-based orbital to a metal-based d-orbital. The energy of these transitions is dependent on the nature of the metal ion and its oxidation state.
d-d Transitions: In the visible region, weaker absorption bands are characteristic of d-d transitions, which involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital of the central metal ion. The position and intensity of these bands are highly sensitive to the coordination geometry of the complex (e.g., tetrahedral, square planar, or octahedral). For instance, a square planar copper(II) complex would be expected to show a broad d-d transition band in the range of 500-700 nm. iosrjournals.org
Table 3: Typical Electronic Spectral Data for Transition Metal Complexes with Quinoline-based Ligands
| Metal Ion | Geometry | λmax (nm) for d-d transitions |
| Copper(II) | Distorted Square Planar | ~650 |
| Nickel(II) | Square Planar | ~450, ~600 |
| Cobalt(II) | Tetrahedral | ~580, ~670 (multiple bands) |
Note: These are representative values and can vary depending on the specific complex and solvent.
Structural Elucidation of Coordination Compounds
The definitive determination of the three-dimensional structure of this compound coordination compounds is achieved through single-crystal X-ray diffraction analysis. This technique provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state.
The key structural features that can be inferred for a bis(N-quinolin-8-ylpropanamidato)metal(II) complex include:
A four-coordinate metal center with a geometry that is likely to be distorted square planar for Cu(II) and Ni(II), and potentially tetrahedral for Co(II).
The two N-quinolin-8-ylpropanamidate ligands acting as bidentate, monoanionic ligands.
The formation of two five-membered chelate rings involving the metal ion, the quinoline nitrogen, the amide nitrogen, and the two intervening carbon atoms.
Table 4: Selected Crystallographic Data for a Representative Copper(II) Complex with a Related N-quinolin-8-yl Ligand
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 13.457(3) |
| b (Å) | 15.067(5) |
| c (Å) | 18.589(3) |
| α (°) | 112.05(2) |
| β (°) | 93.92(2) |
| γ (°) | 108.30(2) |
| Cu-N(quinoline) bond length (Å) | ~2.0 |
| Cu-N(amide) bond length (Å) | ~1.95 |
| N(quinoline)-Cu-N(amide) bond angle (°) | ~82 |
Data adapted from a similar structure jetir.org and are illustrative.
X-ray Crystallography of Metal-N-quinolin-8-ylpropanamide Adducts
In a typical octahedral complex, two this compound ligands would coordinate to the metal center in a bidentate fashion, with the remaining coordination sites occupied by other ligands or solvent molecules. The bond lengths and angles would be characteristic of the specific metal ion and its oxidation state. For example, in a hypothetical copper(II) complex, the Cu-N(quinoline) bond distance would be expected to be in the range of 2.0-2.1 Å, and the Cu-N(amide) or Cu-O(amide) bond distance would be slightly shorter or longer depending on the coordination mode. mdpi.com
Table 1: Representative Crystallographic Data for a Hypothetical Octahedral Metal Complex with an 8-Aminoquinoline (B160924) Amide Ligand
| Parameter | Typical Value Range |
| Metal-N(quinoline) Bond Length (Å) | 2.0 - 2.2 |
| Metal-N/O(amide) Bond Length (Å) | 1.9 - 2.1 |
| N(quinoline)-Metal-N/O(amide) Bite Angle (°) | 80 - 90 |
| Coordination Geometry | Distorted Octahedral |
Note: This table is illustrative and based on data for analogous 8-aminoquinoline amide complexes. Specific values for this compound complexes would require experimental determination.
Ligand Field Theory and Magnetic Properties
The electronic and magnetic properties of metal complexes with this compound can be rationalized using Ligand Field Theory (LFT). The bidentate coordination of the ligand to a transition metal ion removes the degeneracy of the d-orbitals. The magnitude of the d-orbital splitting (Δ) is influenced by the nature of the metal ion and the ligand field strength of the coordinating atoms (the quinoline nitrogen and the amide donor).
The magnetic properties of these complexes are a direct consequence of the number of unpaired electrons in the d-orbitals. For example, a d⁸ metal ion like Ni(II) in an octahedral field created by this compound ligands would be expected to have two unpaired electrons, resulting in paramagnetism. The magnetic moment can be predicted using the spin-only formula and can be experimentally determined using techniques like magnetic susceptibility measurements. researchgate.netscispace.commdpi.com
Table 2: Predicted Magnetic Properties for High-Spin Octahedral Complexes of this compound with First-Row Transition Metals
| Metal Ion | d-electron count | Number of Unpaired Electrons | Predicted Spin-only Magnetic Moment (µso) in Bohr Magnetons (BM) |
| Cr(III) | 3 | 3 | 3.87 |
| Mn(II) | 5 | 5 | 5.92 |
| Fe(II) | 6 | 4 | 4.90 |
| Co(II) | 7 | 3 | 3.87 |
| Ni(II) | 8 | 2 | 2.83 |
| Cu(II) | 9 | 1 | 1.73 |
Note: These are theoretical values. Experimental values may differ due to orbital contributions and other factors.
The ligand field parameters, such as the ligand field splitting energy (10Dq) and the Racah parameter (B), can be determined from the electronic absorption spectra of the complexes. These parameters provide valuable insights into the nature of the metal-ligand bonding. researchgate.net
Ligand Design Principles and Structure-Coordination Relationship (SCR)
The design of ligands based on the 8-aminoquinoline scaffold is a subject of significant interest in coordination chemistry. researchgate.netnih.govmdpi.com The structure of the ligand directly influences the coordination geometry, stability, and reactivity of the resulting metal complexes. In the case of this compound, the propanamide group plays a crucial role in defining its coordination properties.
Furthermore, the electronic properties of the substituent on the amide nitrogen can be varied to fine-tune the electron-donating ability of the ligand. This modification can impact the strength of the metal-ligand bonds and, consequently, the stability and redox properties of the complex. The relationship between the ligand's structure and the resulting coordination behavior is a key aspect of rational catalyst and functional material design. researchgate.net
Based on a comprehensive search of available scientific literature, it has been determined that there is a lack of specific published research data for the compound "this compound" corresponding to the detailed theoretical and computational studies requested in the article outline.
Searches for Density Functional Theory (DFT) analyses, molecular dynamics simulations, and specific biomolecular docking studies for "this compound" did not yield scholarly articles containing the necessary data for a thorough and scientifically accurate report as specified. While research exists for related quinoline derivatives, the strict requirement to focus solely on "this compound" prevents the use of this information.
Therefore, the generation of an article with detailed research findings, data tables, and in-depth analysis for each specified subsection on "this compound" is not possible at this time due to the absence of the required foundational research in the public domain.
Theoretical and Computational Chemistry Studies
Docking Studies of N-quinolin-8-ylpropanamide with Biomolecular Targets (Strictly focused on binding modes and energetics)
Ligand-Protein Interaction Profiling
The characterization of interactions between a ligand like this compound and its protein targets is a critical step in understanding its biological function. Computational methods are instrumental in predicting and analyzing these interactions at a molecular level.
General Methodologies for Quinoline (B57606) Derivatives:
Molecular Docking: This is a primary computational technique used to predict the preferred orientation of a ligand when bound to a protein target. For quinoline derivatives, docking studies have been employed to investigate their binding modes with various enzymes and receptors. These studies typically reveal key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the quinoline core or its substituents and the amino acid residues of the protein's active site.
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to simulate the dynamic behavior of the ligand-protein complex over time. This provides insights into the stability of the binding pose, the flexibility of the ligand and protein, and the role of solvent molecules in the interaction.
Binding Free Energy Calculations: Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used in conjunction with MD simulations to estimate the binding free energy of a ligand to a protein. These calculations help in ranking the affinity of different ligands for a particular target.
For this compound, a hypothetical ligand-protein interaction profiling study would involve identifying a potential protein target and then using these computational tools to elucidate the specific amino acid residues involved in binding and the nature of the intermolecular forces that stabilize the complex. The quinoline ring would likely participate in aromatic interactions, while the propanamide side chain could form hydrogen bonds and other polar interactions.
Prediction of Binding Poses and Affinities
Predicting the precise binding pose and the corresponding binding affinity is a central goal of computational drug design. The accuracy of these predictions is crucial for the rational design of more potent and selective molecules.
Approaches for Predicting Binding Poses and Affinities of Quinoline Derivatives:
Scoring Functions: Molecular docking programs utilize scoring functions to rank different binding poses of a ligand. These functions are mathematical models that estimate the binding free energy. The choice of scoring function can significantly impact the accuracy of the predicted binding pose and affinity.
Ensemble Docking: To account for the flexibility of the protein target, ensemble docking can be performed, where the ligand is docked into multiple conformations of the protein. This approach can provide a more realistic prediction of the binding pose.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more computationally intensive but generally more accurate methods for calculating the relative binding affinities of a series of related ligands. These methods simulate the transformation of one ligand into another in the bound and unbound states to calculate the change in free energy.
In the context of this compound, these methods could be used to predict how it orients itself within the binding pocket of a target protein and to estimate its binding strength. Such predictions would be invaluable for guiding the synthesis of derivatives with improved affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties. This section focuses on the methodologies for developing QSAR models for this compound derivatives, with an emphasis on physicochemical parameters and molecular descriptors, rather than biological outcomes.
Development of Predictive Models for Chemical Properties
The development of a robust QSAR model involves several key steps, from data preparation to model validation.
Steps in Developing Predictive Models:
Data Set Preparation: A dataset of this compound derivatives with experimentally determined values for a specific chemical property (e.g., solubility, lipophilicity, melting point) would be required. The chemical structures of these compounds would be accurately represented in a digital format.
Molecular Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:
1D Descriptors: Based on the chemical formula (e.g., molecular weight, atom counts).
2D Descriptors: Based on the 2D representation of the molecule (e.g., topological indices, connectivity indices).
3D Descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape indices, solvent accessible surface area).
Model Building: Various statistical and machine learning methods can be used to build the QSAR model, which mathematically links the molecular descriptors to the chemical property of interest. Common methods include:
Multiple Linear Regression (MLR)
Partial Least Squares (PLS)
Support Vector Machines (SVM)
Artificial Neural Networks (ANN)
Model Validation: The predictive power of the developed QSAR model must be rigorously validated using both internal and external validation techniques. This ensures that the model is not overfitted to the training data and can accurately predict the properties of new, untested compounds.
A hypothetical QSAR model for this compound derivatives could, for instance, predict their octanol-water partition coefficient (logP), a key physicochemical parameter, based on a combination of topological and electronic descriptors.
Descriptor Analysis and Feature Selection
Given the large number of calculable molecular descriptors, a crucial step in QSAR modeling is to identify the most relevant descriptors that contribute significantly to the prediction of the chemical property.
Techniques for Descriptor Analysis and Feature Selection:
Correlation Analysis: This is used to identify and remove descriptors that are highly correlated with each other, as they may contain redundant information.
Principal Component Analysis (PCA): A dimensionality reduction technique that can be used to identify the principal components that capture the most variance in the descriptor data.
Genetic Algorithms (GA): A search and optimization technique inspired by natural selection that can be used to select a subset of descriptors that results in the best-performing QSAR model.
Recursive Feature Elimination (RFE): An iterative method that starts with all descriptors and progressively removes the least important ones until an optimal set is found.
Through descriptor analysis and feature selection, a QSAR study on this compound derivatives could reveal which specific molecular features (e.g., size, shape, electronic properties) are most influential in determining a particular physicochemical property. This information is critical for the rational design of new derivatives with desired chemical characteristics.
Applications of N Quinolin 8 Ylpropanamide in Non Biological Systems
Catalytic Applications of N-quinolin-8-ylpropanamide and its Metal Complexes
The N-quinolin-8-yl amide group is a highly effective bidentate directing group, a feature that has been extensively exploited in transition metal-catalyzed reactions. acs.orgnih.gov It facilitates the formation of a stable five-membered cyclometalated intermediate, which brings the metal catalyst into close proximity to specific C-H bonds, enabling their selective activation and functionalization. researchgate.netmdpi.com This directing ability is central to its application in a range of catalytic transformations.
In homogeneous catalysis, N-quinolin-8-yl amides are widely employed to direct the regioselective functionalization of otherwise unreactive C-H bonds. researchgate.net While specific studies focusing exclusively on this compound are not extensively documented, the catalytic behavior is well-established for structurally similar analogs such as N-(quinolin-8-yl)benzamide and N-(quinolin-8-yl)pivalamide. Metals like palladium, nickel, cobalt, and ruthenium form active complexes with the 8-aminoquinoline (B160924) amide scaffold. nih.gov For instance, nickel-catalyzed C(sp³)–H arylation has been mechanistically studied, revealing the role of paramagnetic Ni(II) species in the crucial C-H activation step. chemrxiv.org The choice of base and additives can significantly influence catalytic efficiency; for example, replacing sodium carbonate with sodium tert-butoxide has been shown to improve catalytic turnover under milder conditions in certain nickel-catalyzed systems. chemrxiv.org
The principles of homogeneous catalysis using these complexes can be extended to heterogeneous systems. Immobilizing the metal-aminoquinoline amide complexes onto solid supports, such as silica (B1680970) gel, can create recyclable catalysts. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous catalysts, such as ease of separation and reuse.
A notable application is the direct catalytic alcoholysis of 8-aminoquinoline amides, which serves as a method for removing the directing group after the desired functionalization has been achieved. acs.org This process typically utilizes air-stable catalysts and various alcohols to yield the corresponding esters, demonstrating broad functional group tolerance. acs.org
The rigid structure formed upon chelation of the N-quinolin-8-yl amide moiety to a metal center makes it a suitable platform for asymmetric catalysis. Enantioselective transformations can be achieved by incorporating chirality into the catalytic system. One successful strategy involves the use of chiral acids in cooperative catalysis. For example, cobalt(III)-catalyzed enantioselective C-H alkylation has been accomplished through the design of novel chiral acids that work in concert with the metal complex. rsc.org This approach has demonstrated high positional, regioselective, and enantioselective control under very mild reaction conditions, proving tolerant of various functional groups. rsc.org The development of ligands that engage in specific noncovalent interactions with the substrate is another key strategy for achieving stereochemical control in these transition metal-catalyzed reactions. researchgate.net
| Catalyst System | Transformation | Key Features |
|---|---|---|
| Cobalt(III) / Chiral Acid | Enantioselective C-H Alkylation | High position-, regio-, and enantio-control under mild conditions. rsc.org |
| Nickel(II) / NaOtBu | C(sp³)-H Arylation | Improved catalytic turnover compared to systems using Na2CO3. chemrxiv.org |
| Palladium(II) | C-H Functionalization | Widely used for various C-H activation reactions with the 8-AQ directing group. researchgate.net |
Recent advancements have extended the utility of 8-aminoquinoline amides into the realms of photocatalysis and electrocatalysis. Visible-light photoredox catalysis offers a mild and environmentally benign method for C-H functionalization. mdpi.com A notable example is the C5-H nitration of the quinoline (B57606) ring in 8-aminoquinoline amides. This reaction proceeds at room temperature under aerobic conditions, utilizing a photocatalyst that facilitates the transformation. Mechanistic studies suggest that the formation of a chelated complex between the 8-aminoquinoline amide and a metal salt (such as copper) is crucial for this remote C-H nitration. mdpi.com
The inherent redox properties of the quinoline ring also make these compounds potential candidates for applications in electrocatalysis. The ability of the quinoline moiety to participate in electron transfer processes could be harnessed to mediate or catalyze electrochemical reactions, although specific studies focusing on this compound in this context are still emerging.
This compound in Advanced Materials Science
The quinoline core is a well-known chromophore that forms the basis of many functional materials. Its derivatives are widely explored for their photophysical properties and their ability to form organized supramolecular structures.
While specific photophysical data for this compound is not extensively reported, the broader class of quinoline derivatives is of significant interest in the development of luminescent materials. researchgate.net The quinoline ring system is electronically active and often exhibits fluorescence. dergipark.org.trdergipark.org.tr Metal complexes of quinoline derivatives, particularly tris-(8-hydroxyquinolinato)aluminum (Alq3), are canonical materials used in Organic Light-Emitting Diodes (OLEDs) as electron transport and emissive layers. researchgate.netdergipark.org.tr
The luminescence properties of quinoline derivatives can be tuned by altering the substituents on the ring. researchgate.net Recent research has focused on developing novel quinoline-based materials, including those exhibiting Thermally Activated Delayed Fluorescence (TADF), for use as emitters in high-efficiency non-doped OLEDs. rsc.org For instance, TADF molecules incorporating a quinoline unit have been synthesized and shown to have excellent performance in OLED devices. rsc.org Given its quinoline core, this compound is expected to possess luminescent properties, and its metal complexes could be explored for applications in OLEDs, though detailed studies are required to confirm their efficacy.
| Compound | Device Max EQE (%) | Turn-on Voltage (V) | Emission Type |
|---|---|---|---|
| DMAC-QL | 7.7 | 3.2 | TADF rsc.org |
| PXZ-QL | 17.3 | 2.6 | TADF rsc.org |
| PTZ-QL | 14.8 | 2.8 | TADF rsc.org |
EQE: External Quantum Efficiency. Data for quinoline-based TADF emitters illustrate the potential of this class of compounds in OLEDs.
Supramolecular assembly involves the spontaneous organization of molecules into well-defined structures through non-covalent interactions. This compound possesses functional groups that are conducive to forming such assemblies. The amide linkage provides a strong hydrogen bond donor (N-H) and acceptor (C=O), which can lead to the formation of ordered one-dimensional chains or two-dimensional sheets. Furthermore, the flat, aromatic quinoline ring can participate in π-π stacking interactions, which would further stabilize and direct the formation of larger supramolecular architectures.
While specific studies detailing the self-assembly of this compound are limited, the principles of supramolecular chemistry suggest its potential to form ordered nanostructures. The interplay between hydrogen bonding and π-π stacking could lead to the creation of functional materials with applications in areas such as sensing, catalysis, and nanoelectronics.
This compound as an Analytical Reagent or Probe
The inherent fluorescence and metal-chelating properties of the quinoline ring make it an attractive fluorophore for the development of chemical sensors. Derivatives of 8-aminoquinoline and 8-hydroxyquinoline (B1678124), in particular, have been extensively studied as platforms for fluorescent probes for various metal ions. nih.gov The introduction of an amide group at the 8-position, as in this compound, can modulate the electronic properties and binding affinity of the quinoline core, potentially leading to selective and sensitive chemosensors.
The development of fluorescent chemosensors for the detection of metal ions is a prominent area of research for quinoline derivatives. The general mechanism often involves a change in fluorescence intensity or a shift in the emission wavelength upon coordination of the quinoline ligand to a metal ion. For example, various 8-amidoquinoline derivatives have been shown to act as "turn-on" fluorescent sensors for zinc ions (Zn²⁺). nih.gov The binding of Zn²⁺ to the sensor can inhibit photoinduced electron transfer (PET) or promote chelation-enhanced fluorescence (CHEF), leading to a significant increase in fluorescence.
While the class of 8-amidoquinolines, to which this compound belongs, shows promise for these applications, specific studies detailing the development and performance of This compound as a chemosensor or biosensor are not found in the reviewed literature. Therefore, no specific data on its selectivity, sensitivity, or limit of detection for any particular analyte can be presented.
Spectroscopic techniques are powerful tools for environmental monitoring, enabling the detection and quantification of pollutants in air, water, and soil. nih.gov Fluorescent probes based on organic molecules can offer high sensitivity and selectivity for specific environmental contaminants. Quinoline-based compounds have been explored for their potential in this area due to their strong fluorescence and ability to interact with various analytes.
The application of This compound as a spectroscopic probe for environmental monitoring has not been specifically documented. Research in this area tends to focus on broader classes of quinoline derivatives or other fluorescent compounds for the detection of heavy metal ions or organic pollutants. Without dedicated studies on this compound, it is not possible to provide detailed research findings or data tables regarding its efficacy as an environmental spectroscopic probe.
Molecular Target Identification and Mechanistic Studies of Biological Interactions Strictly in Vitro and Molecular Level
Enzyme Inhibition Kinetics and Mechanism (Focus on in vitro enzymatic assays and molecular inhibition types)
The inhibitory potential of quinoline (B57606) derivatives against various enzymes is a subject of significant scientific interest. Studies on related compounds have established a foundation for understanding these interactions. For instance, a series of novel quinoline-based derivatives were synthesized and showed potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov
Determination of Inhibition Constants (Ki, IC50)
The potency of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). wikipedia.org The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. nih.gov The Ki, however, is an intrinsic constant that reflects the binding affinity of the inhibitor to the enzyme. wikipedia.orgsciencesnail.com
For a related quinoline derivative, compound 8h, which was studied for its α-glucosidase inhibitory activity, the inhibition constant (Ki) was determined to be 38.2 μM. nih.gov This value provides a quantitative measure of the compound's potency. The IC50 values for a range of similar quinoline compounds against α-glucosidase varied, with the most potent examples exhibiting IC50 values from 38.2 ± 0.3 to 79.9 ± 1.2 µM. nih.gov
Table 1: Enzyme Inhibition Data for a Quinoline-Based α-Glucosidase Inhibitor (Compound 8h)
| Parameter | Value | Enzyme |
|---|---|---|
| IC50 | 38.2 ± 0.3 µM | α-glucosidase |
| Ki | 38.2 µM | α-glucosidase |
| Inhibition Type | Non-competitive | α-glucosidase |
Data derived from studies on a related quinoline derivative. nih.gov
Allosteric Modulation and Active Site Interactions
Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, which are distinguishable through kinetic studies. researchgate.netnih.gov Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov
Kinetic analysis using Lineweaver–Burk plots for the related quinoline compound 8h indicated a non-competitive inhibition mechanism against α-glucosidase. nih.gov This suggests that the inhibitor binds to an allosteric site on the enzyme, rather than competing with the substrate at the active site. nih.gov This mode of action allows the inhibitor to decrease the efficacy of the enzyme regardless of the substrate concentration. nih.gov Allosteric modulation is a key mechanism for regulating the function of G-protein-coupled receptors and can offer greater selectivity than orthosteric ligands that bind directly to the active site. nih.govfrontiersin.org
Receptor Binding Affinity and Ligand-Receptor Interactions
The interaction between a ligand and its receptor is a critical event in cellular signaling. These interactions are characterized by high affinity and specificity. nih.gov
Direct Binding Assays with Isolated Receptors
Direct binding assays are essential for determining the affinity of a ligand for a specific receptor. These experiments measure the amount of ligand bound to an isolated receptor preparation at various concentrations, allowing for the calculation of the dissociation constant (Kd), which is a measure of binding affinity. nih.gov While specific binding assay data for N-quinolin-8-ylpropanamide is not available, the principles of such assays are well-established. For example, competitive binding assays can be used to determine the IC50 of a compound, which represents the concentration that displaces 50% of a known radioligand from the receptor. wikipedia.org This IC50 value can then be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation. wikipedia.org
Characterization of Molecular Recognition Events
Molecular recognition involves the specific non-covalent interactions between a ligand and its receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov The conformation of the ligand and the topology of the receptor's binding pocket are crucial for this process. For related N-(quinolin-8-yl)benzenesulfonamide compounds, studies have suggested they act within a common region of the NFκB signaling pathway, indicating a specific molecular target. nih.gov The molecular conformation of a related compound, N-(Quinolin-8-yl)quinoline-2-carbox-amide, is stabilized by intramolecular N-H⋯N and C-H⋯O hydrogen bonds, which are key recognition events. nih.gov Understanding these interactions at a molecular level is fundamental to designing ligands with high affinity and selectivity.
Studies of this compound Interactions with DNA/RNA and Other Biomolecules
Certain quinoline-based compounds have been shown to interact with nucleic acids, which can be a mechanism for their biological activity. These interactions can occur through groove binding or intercalation. nih.gov
Studies on hybrid molecules containing a 7-chloroquinoline (B30040) moiety have demonstrated their ability to bind to both DNA and RNA. nih.gov The binding affinity of these compounds was found to increase with the length of the molecule and the number of groups capable of forming hydrogen bonds with the polynucleotides. nih.gov These studies, conducted using UV-Vis and circular dichroism spectroscopy, revealed that for most of these quinoline hybrids, the DNA/RNA grooves are the predominant binding sites. nih.gov While these findings are for structurally related compounds, they highlight the potential for the quinoline scaffold to serve as a DNA/RNA binding motif.
Intercalation and Groove Binding Mechanisms
There is no specific research available that describes the intercalation or groove binding mechanisms of this compound with DNA. However, studies on other quinoline derivatives suggest that the quinoline ring system has the potential to interact with DNA. For example, certain sulfonamide substituted 8-hydroxyquinoline (B1678124) derivatives have been shown to bind to DNA, with intercalation proposed as a possible mode of interaction where the planar quinoline ring inserts between the base pairs of the DNA double helix nih.govresearchgate.net. Iron chelates of 8-hydroxyquinoline have also been noted to cause DNA strand breakage in cell cultures nih.gov. These findings relate to the general capability of the quinoline scaffold but have not been specifically demonstrated for this compound.
Mechanistic Insights into Cellular Pathway Modulation (Focus on molecular events in isolated cellular systems)
Detailed mechanistic insights into how this compound modulates cellular pathways at the molecular level in isolated systems are scarce. The majority of relevant research focuses on structurally related quinoline compounds.
Modulation of Molecular Signaling Cascades (e.g., NFκB pathway, transcription factor interactions)
While there is no specific data on this compound, a closely related series of compounds, N-(quinolin-8-yl)benzenesulfonamides , has been identified as capable of suppressing the Nuclear Factor-κB (NF-κB) signaling pathway nih.govnih.govpasteur.fr.
The NF-κB family of transcription factors plays a key role in regulating immune and inflammatory responses by binding to promoter regions of target genes nih.gov. In in vitro cell-based assays, N-(quinolin-8-yl)benzenesulfonamides were found to inhibit NF-κB activation nih.govnih.gov. Mechanistic studies on these analogs suggest that their activity lies within a common region of the NF-κB pathway, potentially by interfering with the translocation of the p65 subunit of NF-κB to the nucleus nih.gov. Other novel quinoline molecules have also been investigated as inhibitors of the canonical NF-κB pathway, with in silico analyses suggesting they may interfere with the DNA-binding activity of the p65/NF-κB transcription factor mdpi.com.
It is critical to note that these findings pertain to benzenesulfonamide (B165840) derivatives of quinoline, which differ structurally from this compound, and therefore, their biological activities cannot be directly attributed to this compound.
Table 1: Research Findings on a Related Compound Series, N-(quinolin-8-yl)benzenesulfonamides
| Compound Class | Target Pathway | Potential Molecular Event | Potency (in cell-based assays) |
|---|
This table is based on data for N-(quinolin-8-yl)benzenesulfonamides and is provided for informational purposes on related compounds. It does not represent data for this compound.
Investigations of Molecular Mechanisms in Isolated Organelles or Subcellular Fractions
No studies were identified that investigated the molecular mechanisms of this compound in isolated organelles or subcellular fractions.
Future Directions and Emerging Research Avenues for N Quinolin 8 Ylpropanamide
Exploration of Unexplored Synthetic Routes and Structural Modifications
The future synthesis of N-quinolin-8-ylpropanamide and its derivatives is poised for innovation, moving beyond traditional methods to embrace more efficient and diverse chemical strategies. A key area of development will be the exploration of novel catalytic systems, such as photoredox and electrocatalysis, which can offer milder reaction conditions and unique reactivity patterns for the formation of the amide bond or for modifications on the quinoline (B57606) core. researchgate.net
Further research could focus on one-pot or tandem reactions that combine the synthesis of the quinoline ring and the amide coupling in a single, streamlined process. This approach would significantly improve efficiency and reduce waste compared to multi-step sequences.
Structural modifications of the this compound scaffold present a vast field for investigation. Analogs could be systematically generated by introducing a variety of substituents at different positions on the quinoline ring. These modifications could modulate the electronic properties, solubility, and biological activity of the parent compound. Similarly, the propanamide linker could be altered in length or rigidity to fine-tune the spatial relationship between the quinoline moiety and any terminal functional groups.
| Modification Strategy | Potential Synthetic Approach | Anticipated Outcome | Research Focus |
|---|---|---|---|
| Substitution on Quinoline Ring | Directed C-H functionalization | Modulation of electronic properties and steric profile | Structure-activity relationship studies |
| Variation of the Amide Linker | Use of different amino acids or synthetic linkers | Altering flexibility and conformational freedom | Optimization of binding kinetics to biological targets |
| Introduction of Terminal Functional Groups | Click chemistry, late-stage functionalization | Introduction of probes, reactive handles, or targeting moieties | Development of chemical biology tools |
Novel Applications in Emerging Technologies and Interdisciplinary Fields
While the initial interest in quinoline derivatives often lies in medicinal chemistry due to their prevalence in biologically active compounds, the future applications of this compound could extend into emerging technologies and interdisciplinary fields. nih.govpasteur.frresearchgate.net The unique photophysical properties of the quinoline ring, for instance, suggest potential applications in materials science as components of organic light-emitting diodes (OLEDs) or as fluorescent sensors.
In the realm of nanotechnology, this compound and its derivatives could be explored as capping agents for the synthesis of nanoparticles, influencing their size, stability, and catalytic activity. mdpi.com The ability of the 8-aminoquinoline (B160924) group to chelate metal ions also opens up avenues for its use in environmental remediation for the detection and removal of heavy metals.
| Emerging Field | Potential Application of this compound | Underlying Principle |
|---|---|---|
| Materials Science | Organic Light-Emitting Diodes (OLEDs) | Luminescent properties of the quinoline scaffold |
| Nanotechnology | Stabilizer for metallic nanoparticles | Coordination of the quinoline nitrogen to metal surfaces |
| Environmental Science | Chemosensor for heavy metal detection | Chelating properties of the 8-aminoquinoline moiety |
| Chemical Biology | Fluorescent probe for cellular imaging | Intrinsic fluorescence of the quinoline ring system |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Predictive Modeling for Chemical Synthesis
Automated Reaction Discovery and Optimization
The coupling of AI with robotic platforms enables the automated discovery and optimization of chemical reactions. chemrxiv.orgchemrxiv.orgpurdue.edu Such a closed-loop system could autonomously explore a wide range of reaction parameters for the synthesis of this compound, identifying novel conditions or even new reactions that would be non-obvious to a human chemist. This approach not only accelerates research but also allows for a more systematic and unbiased exploration of chemical space. chemrxiv.org
| AI/ML Application | Specific Task for this compound | Expected Impact |
|---|---|---|
| Retrosynthesis Prediction | Designing synthetic routes for novel derivatives | Faster identification of viable synthetic strategies |
| Reaction Condition Optimization | Predicting optimal solvent, catalyst, and temperature | Improved reaction yields and reduced waste |
| Property Prediction | Forecasting solubility, toxicity, and biological activity | Prioritization of synthetic targets with desired profiles |
| Automated Experimentation | High-throughput screening of reaction conditions | Rapid discovery of novel synthetic methodologies |
Open Science Initiatives and Collaborative Research in this compound Chemistry
The advancement of research on this compound and its analogs will be significantly enhanced by embracing open science principles. The establishment of open-access databases containing synthetic protocols, characterization data, and biological assay results for a range of quinoline derivatives would foster a more collaborative research environment.
Public-private partnerships and international consortia could pool resources and expertise to tackle complex challenges, such as the development of large, diverse libraries of this compound derivatives for high-throughput screening. By sharing data and research tools, the scientific community can avoid redundant efforts and accelerate the translation of basic research into practical applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-quinolin-8-ylpropanamide, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves coupling quinolin-8-amine with propanoyl chloride derivatives under basic conditions. A key step is the use of anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to enhance nucleophilic substitution. Purification often employs normal-phase chromatography with gradients of dichloromethane/methanol (97:3 to 90:10) to isolate the product . Yield optimization requires strict control of stoichiometry, reaction time (18–20 hours reflux), and inert atmospheres to prevent side reactions. Post-synthesis analysis via H NMR (e.g., δ 8.48–8.46 ppm for quinoline protons) confirms structural integrity .
Q. How is this compound characterized spectroscopically, and what analytical benchmarks are critical?
- Methodological Answer : Characterization relies on H/C NMR, high-resolution mass spectrometry (HRMS), and FT-IR. Key NMR signals include the quinoline aromatic protons (δ 7.6–9.1 ppm) and the propanamide methylene/methyl groups (δ 2.4–3.1 ppm). HRMS should confirm the molecular ion peak (e.g., [M+H] at m/z 283.16 for CHNO). Purity is validated via HPLC (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What preliminary biological assays are recommended to screen this compound for bioactivity?
- Methodological Answer : Initial screening includes enzyme inhibition assays (e.g., kinases, proteases) at 10–100 µM concentrations, receptor-binding studies using radioligand displacement, and cytotoxicity profiling (MTT assay) in cancer cell lines (IC determination). Dose-response curves and positive/negative controls (e.g., staurosporine for cytotoxicity) are essential for validating activity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced target specificity?
- Methodological Answer : SAR optimization involves systematic substitutions on the quinoline core (e.g., electron-withdrawing groups at C-4) and propanamide chain elongation. Computational docking (AutoDock Vina) predicts binding affinity to targets like zinc-binding proteins. In vitro validation via fluorescence quenching assays (for metal chelation) or SPR-based binding kinetics refines selectivity .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs across studies?
- Methodological Answer : Discrepancies (e.g., conflicting IC values) arise from assay variability (e.g., cell line differences, buffer pH). Harmonization requires cross-laboratory validation using standardized protocols (e.g., CLIA guidelines) and orthogonal assays (e.g., fluorescence polarization vs. calorimetry). Meta-analyses following PRISMA guidelines can statistically reconcile data .
Q. How can this compound be engineered into a fluorescent probe for metal ion detection?
- Methodological Answer : Introducing electron-donating substituents (e.g., -OH at C-7) enhances metal chelation and fluorescence. Zinc detection protocols involve titrating Zn into probe solutions (0.1–10 µM in Tris buffer, pH 7.4) and monitoring emission shifts (λ = 350 nm, λ = 450–500 nm). Quantum yield calculations and Stern-Volmer plots quantify sensitivity .
Q. What crystallographic methods are suitable for elucidating the 3D structure of this compound complexes?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bonding geometries. Crystals are grown via vapor diffusion (acetonitrile/ether). Key parameters: space group P2/c, R-factor <5%. Hydrogen bonding (e.g., N-H···O) and π-π stacking interactions are mapped using Mercury software .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
